molecular formula C6H3BrF3NS B1448381 2-Bromo-5-(trifluoromethylthio)pyridine CAS No. 1204234-94-5

2-Bromo-5-(trifluoromethylthio)pyridine

Cat. No. B1448381
CAS RN: 1204234-94-5
M. Wt: 258.06 g/mol
InChI Key: QVZNGQVAAFSENY-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It has an empirical formula of C6H3BrF3N and a molecular weight of 225.99 .


Synthesis Analysis

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine involves a regioselective C-4 deprotonation with LDA and trapping with carbon dioxide . Another method involves a palladium-catalyzed α-arylation of a Refomatsky reagent .


Molecular Structure Analysis

The SMILES string for 2-Bromo-5-(trifluoromethyl)pyridine is FC(F)(F)c1ccc(Br)nc1 . The InChI key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . It has a molecular weight of 225.99 .

Scientific Research Applications

Agrochemical Industry

2-Bromo-5-(trifluoromethylthio)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. The introduction of the TFMP derivative fluazifop-butyl marked the beginning of the use of TFMP-containing agrochemicals, with over 20 new agrochemicals acquiring ISO common names .

Pharmaceutical Industry

Several pharmaceutical products contain the TFMP moiety, which is derived from compounds like 2-Bromo-5-(trifluoromethylthio)pyridine . These compounds have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activities .

Veterinary Medicine

In veterinary medicine, TFMP derivatives are used in the formulation of drugs. Two veterinary products containing the TFMP moiety have been approved for market, showcasing the compound’s versatility beyond human pharmaceuticals .

Synthesis of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a significant research topic, with 2-Bromo-5-(trifluoromethylthio)pyridine serving as an intermediate. The incorporation of fluorine atoms into organic compounds has led to advances in various fields, including agrochemical and pharmaceutical industries .

Chemical Intermediate for Synthesis

This compound is used as a substrate in palladium-catalyzed α-arylation reactions. It serves as an intermediate for the synthesis of more complex molecules, demonstrating its importance in organic synthesis .

Development of Inhibitors for Viral Proteases

2-Bromo-5-(trifluoromethylthio)pyridine: has been utilized in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease. This highlights its role in the development of antiviral drugs .

Material Science

The compound’s derivatives are being explored for their potential applications in functional materials. The unique characteristics of the TFMP group may lead to novel applications in material science .

Vapor-Phase Reactions

The TFMP derivatives, including those derived from 2-Bromo-5-(trifluoromethylthio)pyridine , are used in vapor-phase reactions. These reactions are crucial for the production of various fluorinated compounds that have applications across different industries .

Safety and Hazards

2-Bromo-5-(trifluoromethyl)pyridine is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZNGQVAAFSENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1SC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271658
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethylthio)pyridine

CAS RN

1204234-94-5
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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